3-(Thiophen-3-yl)but-2-enoic acid
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Overview
Description
Scientific Research Applications
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-(Thiophen-3-yl)but-2-enoic acid, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. The research demonstrates the feasibility of these compounds to enhance luminescence efficiency in solution and solid-state species, characterized by high quantum yields and significant luminescence lifetimes. This suggests their utility in developing efficient luminescent materials for various applications, including lighting and displays (Viswanathan & Bettencourt-Dias, 2006).
Organic Solar Cells
A study on a fused tris(thienothiophene) (3TT) building block, which is structurally similar to 3-(Thiophen-3-yl)but-2-enoic acid, has shown strong electron-donating and molecular packing properties. This compound, when used in organic solar cells (OSCs), exhibited high power conversion efficiencies due to its strong near-infrared absorption and high electron mobility. The findings highlight the potential of thiophene derivatives in improving the performance of OSCs, making them more efficient and applicable in solar energy harvesting (Li et al., 2018).
Dye-Sensitized Solar Cells
Thiophene derivatives have been explored for their application in dye-sensitized solar cells (DSSCs), where they serve as organic sensitizers. These molecules, engineered at the molecular level, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films. Their application in DSSCs has led to significant advancements in the efficiency of solar energy conversion, demonstrating the valuable role of thiophene derivatives in enhancing renewable energy technologies (Kim et al., 2006).
Liquid Crystal Displays
The photoalignment capabilities of azo-containing thiophene-based prop-2-enoates have been studied, revealing their potential in promoting excellent photoalignment of bulk commercial nematic liquid crystals. These findings suggest applications in the manufacturing of LCDs, where precise control over the alignment of liquid crystals is crucial for optimal display performance (Hegde et al., 2013).
Biohydrolysis
Research into whole-cell enzymatic hydrolysis has identified (S)-3-(thiophen-2-ylthio)butanoic acid, a compound related to 3-(Thiophen-3-yl)but-2-enoic acid, as an efficient substrate for bacterial strains expressing nitrile hydratase and amidase activities. This study illustrates the potential of thiophene derivatives in biocatalysis and organic synthesis, highlighting their role in producing valuable chemical intermediates through environmentally friendly processes (Gelo-Pujic et al., 2006).
Safety And Hazards
The safety information for “3-(Thiophen-3-yl)but-2-enoic acid” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(E)-3-thiophen-3-ylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHFMLJXLCSJG-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)but-2-enoic acid |
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